molecular formula C16H25N3O2 B1519234 1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one CAS No. 1094860-51-1

1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one

Cat. No. B1519234
M. Wt: 291.39 g/mol
InChI Key: GCVSBTVGTCLACU-UHFFFAOYSA-N
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Description

The compound “1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one” is a chemical compound with a complex structure . It is related to other compounds such as “2-(4-{2-[4-(2-aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol” and “N1- (2- (4- (2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine” which have similar structures .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI code for a related compound, “2-(4-{2-[4-(2-aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol”, is "1S/C16H27N3O2/c17-6-5-15-1-3-16 (4-2-15)21-14-12-19-9-7-18 (8-10-19)11-13-20/h1-4,20H,5-14,17H2" . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, including structures similar to 1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one, are significant in drug design due to their broad therapeutic applications. Such compounds are found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. Modifications to the piperazine nucleus can greatly alter the medicinal potential of these molecules, suggesting flexibility in drug discovery for various diseases. This versatility underlines the importance of piperazine derivatives in designing new drug-like elements, with modifications to substituents on the piperazine ring impacting pharmacokinetic and pharmacodynamic factors significantly (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Research has shown piperazine derivatives to be crucial in the fight against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine as a fundamental building block in anti-mycobacterial compounds, aiding in the design, rationale, and structure-activity relationship (SAR) exploration for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

DNA Minor Groove Binding

Compounds structurally related to 1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one, such as Hoechst 33258 and its analogs, are known for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction is crucial for their use in fluorescent DNA staining, providing insights into cellular and molecular biology by allowing visualization of chromosomes and nuclear DNA content. The therapeutic potential of such compounds includes radioprotection and topoisomerase inhibition, illustrating their importance in both diagnostic and therapeutic applications (Issar & Kakkar, 2013).

properties

IUPAC Name

1-[4-[2-[4-(2-aminoethyl)phenoxy]ethyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-14(20)19-10-8-18(9-11-19)12-13-21-16-4-2-15(3-5-16)6-7-17/h2-5H,6-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVSBTVGTCLACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one

CAS RN

1094860-51-1
Record name 1-(4-{2-[4-(2-aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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